Foscolic acid

Descripción general

Descripción

Es un derivado del ácido fosfórico y se caracteriza por su capacidad de formar complejos estables con varios iones metálicos

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido foscólico se puede sintetizar mediante la reacción del ácido fosfórico con el ácido láctico en condiciones controladas. La reacción generalmente implica calentar la mezcla a una temperatura específica para facilitar la formación del producto deseado. La reacción se puede representar de la siguiente manera:

H3PO4+2C3H6O3→C6H11O8P+H2O

Métodos de Producción Industrial: En entornos industriales, el ácido foscólico se produce haciendo reaccionar ácido fosfórico con ácido láctico en grandes reactores. La mezcla de reacción se calienta a una temperatura de alrededor de 100 °C a 150 °C para garantizar una conversión completa. El producto luego se purifica mediante cristalización o destilación para obtener ácido foscólico de alta pureza {_svg_1}.

Análisis De Reacciones Químicas

Oxidation Reactions

Folic acid undergoes oxidation under specific conditions due to its electron-deficient heterocyclic pterin core :

-

Oxidative degradation : Active folates (reduced forms like tetrahydrofolate) are highly sensitive to:

-

Oxygen (O₂)

-

UV light exposure

-

Temperatures > 50°C

-

-

Degradation products : Oxidation releases pteridine and para-aminobenzoyl-glutamic acid (Figure 1 in ).

-

Stabilization :

Metal Complexation

Folic acid forms water-insoluble complexes with divalent cations via carboxylate coordination :

| Metal Ion | Binding Site | Stability Constant (Log K) | Biological Relevance |

|---|---|---|---|

| Cu²⁺ | Glutamate COO⁻ | ~8.2 (estimated) | May reduce bioavailability |

| Fe²⁺ | Pterin N/O | ~7.9 (estimated) | Linked to iron overload detoxification |

| Co²⁺ | Pteroate | ~7.5 (estimated) | Experimental studies only |

These complexes are stable in biological fluids like blood, suggesting a role in metal ion homeostasis .

Receptor-Ligand Interactions

Folate receptors (FRα/β/γ) bind folic acid through conserved structural motifs :

Key Binding Residues in FRα

| Receptor Region | Interacting Atom (Folic Acid) | Bond Type | Energy Contribution |

|---|---|---|---|

| Pterin ring | N1, N2, N3, O4 | H-bonds (D81, S174, R103, R106) | ΔG ≈ -9.8 kcal/mol |

| Glutamate | α- and γ-COO⁻ | Ionic (K136, W140) | ΔG ≈ -5.2 kcal/mol |

Structural insights :

Solubility Enhancement via Amino Acid Interactions

Binary systems with basic amino acids improve folic acid solubility by 5,500–6,000× :

| Amino Acid | pH Range | Solubility (mg/mL) | Dominant Interaction |

|---|---|---|---|

| Arginine | 9.0–10.5 | 12.4 ± 0.3 | Ionic (COO⁻⁻–NH₃⁺) |

| Lysine | 8.5–9.8 | 10.8 ± 0.2 | H-bonding (C=O–NH₂) |

| Histidine | 7.0–8.2 | 8.9 ± 0.4 | π-Stacking (imidazole–pterin) |

FTIR data (1604 cm⁻¹ shift) confirms deprotonation of glutamate COOH groups during salt formation .

pH-Dependent Transport

The reduced folate carrier (RFC) mediates cellular uptake with pH-dependent efficiency :

| pH | Transport Rate (μM/min) | Primary Species Transported |

|---|---|---|

| 7.4 | 18.7 ± 2.1 | Deprotonated (COO⁻) form |

| 6.5 | 4.3 ± 0.8 | Mixed protonation states |

| 5.8 | <0.5 | Negligible transport |

Optimal transport occurs at physiological pH (7.4), where folates are fully deprotonated .

Aplicaciones Científicas De Investigación

El ácido foscólico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis de moléculas orgánicas complejas y compuestos de coordinación.

Biología: Se estudia el ácido foscólico por su posible papel en las vías metabólicas y las interacciones enzimáticas.

Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico en el tratamiento de ciertas enfermedades.

Industria: Se utiliza en la producción de retardantes de llama, plastificantes y otros productos químicos industriales.

Mecanismo De Acción

El ácido foscólico ejerce sus efectos a través de su capacidad de formar complejos estables con iones metálicos. Esta propiedad le permite interactuar con varias enzimas y proteínas, potencialmente alterando su actividad. Los objetivos moleculares del ácido foscólico incluyen enzimas involucradas en el metabolismo del fosfato y las vías de transporte. Al unirse a estos objetivos, el ácido foscólico puede modular los procesos bioquímicos e influir en las funciones celulares .

Compuestos Similares:

Ácido Fosfórico: Un ácido inorgánico simple con propiedades químicas similares.

Ácido Láctico: Un ácido orgánico que comparte similitudes estructurales con el ácido foscólico.

Ácido Tetrahidrofólico: Un compuesto involucrado en el metabolismo de un carbono, similar en su capacidad para formar complejos con iones metálicos.

Singularidad: El ácido foscólico es único debido a su doble funcionalidad, combinando las propiedades tanto del ácido fosfórico como del ácido láctico. Esta naturaleza dual le permite participar en una gama más amplia de reacciones químicas y formar complejos más diversos en comparación con sus componentes individuales .

Comparación Con Compuestos Similares

Phosphoric Acid: A simple inorganic acid with similar chemical properties.

Lactic Acid: An organic acid that shares structural similarities with foscolic acid.

Tetrahydrofolic Acid: A compound involved in one-carbon metabolism, similar in its ability to form complexes with metal ions.

Uniqueness: this compound is unique due to its dual functionality, combining the properties of both phosphoric acid and lactic acid. This dual nature allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its individual components .

Actividad Biológica

Foscolic acid, a naturally occurring compound found in various plant species, has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound is a type of fatty acid characterized by its long carbon chain and functional groups that contribute to its biological activity. Its structure allows it to interact with various biological systems, influencing cellular processes and signaling pathways.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in protecting cells from oxidative stress. Research indicates that it can scavenge free radicals, thereby reducing cellular damage and inflammation. A study demonstrated that this compound effectively inhibited lipid peroxidation in vitro, suggesting its role in preventing oxidative damage in biological membranes .

2. Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory action is particularly relevant in conditions like arthritis and other inflammatory diseases .

3. Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes, leading to cell death .

Table 1: Summary of Biological Activities of this compound

4. Potential Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

- Cardiovascular Health : Due to its antioxidant properties, this compound may help reduce the risk of cardiovascular diseases by preventing oxidative damage to blood vessels.

- Cancer Therapy : Its anti-inflammatory and antioxidant effects may contribute to cancer prevention strategies by reducing inflammation-related tumorigenesis.

- Infectious Diseases : The antimicrobial properties indicate potential use in developing new antibiotics or adjunct therapies for infections.

Propiedades

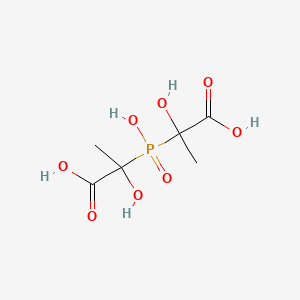

IUPAC Name |

2-[(1-carboxy-1-hydroxyethyl)-hydroxyphosphoryl]-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O8P/c1-5(11,3(7)8)15(13,14)6(2,12)4(9)10/h11-12H,1-2H3,(H,7,8)(H,9,10)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMHUYBJIYNRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(O)P(=O)(C(C)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862921 | |

| Record name | 2,2'-(Hydroxyphosphoryl)bis(2-hydroxypropanoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2398-95-0 | |

| Record name | Foscolic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FOSCOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZJ4QTB7YY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.